![molecular formula C13H19NO2 B4132363 N-(2-methoxy-4-methylphenyl)pentanamide](/img/structure/B4132363.png)
N-(2-methoxy-4-methylphenyl)pentanamide
Overview
Description
N-(2-methoxy-4-methylphenyl)pentanamide, commonly known as Mexedrone, is a synthetic cathinone compound that has gained attention in the scientific community due to its potential applications in research. It belongs to the class of psychoactive substances known as designer drugs, which are designed to mimic the effects of illegal drugs while avoiding legal consequences.
Mechanism of Action
Mexedrone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This is thought to be the mechanism behind its stimulant effects.
Biochemical and Physiological Effects:
Mexedrone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and produce rewarding effects in rodents.
Advantages and Limitations for Lab Experiments
One advantage of using Mexedrone in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects. This makes it a valuable tool for researchers studying the effects of cathinone compounds on the brain and behavior. However, a limitation is that its legal status may make it difficult to obtain for research purposes.
Future Directions
Future research on Mexedrone could focus on its potential as a treatment for conditions such as depression and ADHD, as well as its potential for abuse and addiction. Additionally, studies could explore the effects of Mexedrone on different neurotransmitter systems and brain regions, as well as its interactions with other drugs and medications.
In conclusion, Mexedrone is a synthetic cathinone compound that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied, and future research could explore its potential as a treatment for various conditions and its interactions with other drugs and medications.
Scientific Research Applications
Mexedrone has been studied for its potential as a research tool in the fields of pharmacology, toxicology, and neuroscience. It has been shown to have stimulant properties, similar to other cathinone compounds, and has been used in studies on the effects of these substances on the brain and behavior.
properties
IUPAC Name |
N-(2-methoxy-4-methylphenyl)pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-6-13(15)14-11-8-7-10(2)9-12(11)16-3/h7-9H,4-6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWHMZBXUCKJDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.